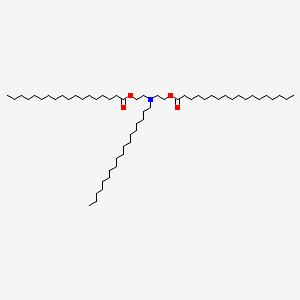
Anstex SA 300F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anstex SA 300F is a complex organic compound with the molecular formula C58H115NO4 and a molecular weight of 890.54 g/mol . It is also known by its IUPAC name, 2-[2-octadecanoyloxyethyl (octadecyl)amino]ethyl octadecanoate . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anstex SA 300F typically involves the esterification of octadecanoic acid with a suitable diol, followed by the reaction with an octadecylamine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including octadecanoic acid and octadecylamine, are reacted in the presence of catalysts under controlled conditions to produce the ester. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Anstex SA 300F undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Key Applications
-
Plastics and Polymers
- Anti-Static Properties: Anstex SA 300F is widely used in the production of plastic films, containers, and packaging materials to prevent static build-up.
- Improved Handling: By reducing static electricity, it enhances the handling and processing of plastic materials during manufacturing.
-
Electronics
- Static Control in Electronics Packaging: The compound is utilized in packaging materials for electronic components to prevent damage caused by static discharge.
-
Textiles
- Anti-Static Treatments: this compound can be applied to textiles to reduce static cling, improving comfort and usability in clothing and upholstery.
-
Automotive
- Interior Components: It is used in automotive interiors to minimize static charge on surfaces, enhancing user experience and safety.
Case Study 1: Packaging Industry
Objective: To evaluate the effectiveness of this compound in reducing static charge in polyethylene film used for packaging.
Methodology:
- A series of polyethylene films were treated with varying concentrations of this compound.
- Static charge measurements were taken using an electrostatic voltmeter before and after treatment.
Findings:
- Films treated with this compound exhibited a significant reduction in static charge accumulation compared to untreated films.
- The optimal concentration was found to be 0.5%, which provided maximum anti-static performance without compromising film clarity or strength.
Case Study 2: Electronics Packaging
Objective: To assess the performance of this compound in ESD (Electrostatic Discharge) sensitive packaging materials.
Methodology:
- Packaging materials were manufactured with and without this compound.
- ESD testing was conducted to measure the effectiveness in protecting sensitive electronic components.
Findings:
- The inclusion of this compound reduced ESD events significantly, ensuring safer transportation and storage of electronic components.
- Customer feedback indicated improved satisfaction regarding product integrity upon receipt.
Mécanisme D'action
The mechanism of action of Anstex SA 300F involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects . Additionally, its ester groups can undergo hydrolysis, releasing active components that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol distearate: Similar in structure but with different functional groups.
Stearyldiethanolamine distearate: Another similar compound with distinct chemical properties.
Uniqueness
Anstex SA 300F is unique due to its specific combination of ester and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and research settings .
Propriétés
Numéro CAS |
94945-28-5 |
|---|---|
Formule moléculaire |
C58H115NO4 |
Poids moléculaire |
890.5 g/mol |
Nom IUPAC |
2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C58H115NO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-59(53-55-62-57(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-56-63-58(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-56H2,1-3H3 |
Clé InChI |
XAOVLTFSYJGGBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















